molecular formula C12H8Cl2O2 B3296052 1,4-Phenylenediacryloyl chloride CAS No. 89129-23-7

1,4-Phenylenediacryloyl chloride

Cat. No.: B3296052
CAS No.: 89129-23-7
M. Wt: 255.09 g/mol
InChI Key: WQZLRZFBCIUDFL-KQQUZDAGSA-N
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Description

1,4-Phenylenediacryloyl chloride is an organic compound with the molecular formula C12H8Cl2O2. It is a derivative of phenylenediacrylic acid and contains two acryloyl chloride groups attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

1,4-Phenylenediacryloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylenediacrylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

C6H4(CH=CHCOOH)2+2SOCl2C6H4(CH=CHCOCl)2+2SO2+2HCl\text{C}_6\text{H}_4(\text{CH=CHCOOH})_2 + 2\text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH=CHCOCl})_2 + 2\text{SO}_2 + 2\text{HCl} C6​H4​(CH=CHCOOH)2​+2SOCl2​→C6​H4​(CH=CHCOCl)2​+2SO2​+2HCl

This reaction requires careful control of temperature and reaction time to ensure complete conversion of the acid to the corresponding acyl chloride .

Chemical Reactions Analysis

1,4-Phenylenediacryloyl chloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form phenylenediacrylic acid and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Phenylenediacryloyl chloride is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Phenylenediacryloyl chloride involves its reactivity with nucleophiles. The acryloyl chloride groups are highly reactive towards nucleophiles such as water, alcohols, and amines, leading to the formation of corresponding acids, esters, and amides. This reactivity is due to the electron-withdrawing nature of the chloride groups, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1,4-Phenylenediacryloyl chloride can be compared with other similar compounds such as:

    1,4-Benzenediacrylic chloride: Similar in structure but may differ in reactivity and applications.

    3,3′-Benzene-1,4-diylbisprop-2-enoyl chloride: Another related compound with similar functional groups but different spatial arrangement.

    3- [4- (3-Chloro-3-oxoprop-1-EN-1-YL)phenyl]prop-2-enoyl chloride: A compound with similar reactivity but different substituents.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

IUPAC Name

(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLRZFBCIUDFL-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35288-49-4
Record name 1,4-Phenylene diacryloyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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